molecular formula C17H16N2OS B11817669 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline

Cat. No.: B11817669
M. Wt: 296.4 g/mol
InChI Key: PJFNOBJAPYDQGV-UHFFFAOYSA-N
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Description

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a methoxyphenyl group and an aniline moiety, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-(4-methoxyphenyl)thiosemicarbazone. This intermediate is then cyclized using acetic acid to yield 4-(4-methoxyphenyl)-5-methylthiazole. Finally, the thiazole derivative undergoes a nucleophilic substitution reaction with aniline to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-(4-Hydroxyphenyl)-5-methylthiazol-2-yl)aniline.

    Reduction: Formation of this compound with an additional amine group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-5-methylthiazole: Lacks the aniline moiety but shares the thiazole core.

    4-(4-Methoxyphenyl)thiazole: Similar structure but without the methyl group on the thiazole ring.

    4-Methoxyaniline: Contains the methoxyphenyl group but lacks the thiazole ring.

Uniqueness

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline is unique due to the combination of the methoxyphenyl group, thiazole ring, and aniline moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C17H16N2OS/c1-11-16(12-6-8-15(20-2)9-7-12)19-17(21-11)13-4-3-5-14(18)10-13/h3-10H,18H2,1-2H3

InChI Key

PJFNOBJAPYDQGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)OC

Origin of Product

United States

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